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molecular formula C24H25ClN4O B612116 2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide CAS No. 1346265-80-2

2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide

Cat. No. B612116
M. Wt: 420.9345
InChI Key: FJLKVQYKXSXIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227955B2

Procedure details

A solution of 2-chloro-(N-3-chlorophenyl)nicotinamide (280 mg, 1.05 mmol, 1.05 eq) prepared in Preparation Example 5, 4-amino-1-benzylpiperidine (1.0 mmol), and anhydrous potassium carbonate (1.3 mmol) in ortho-xylene was stirred for 24 hrs under reflux. The reaction mixture was cooled to a room temperature, added with ethylacetate, and extracted twice with 1N HCl. The aqueous layer thus formed was washed with 30 ml of ethylacetate, adjusted to a pH of about 9-10 by adding 2 N sodium hydroxide, and extracted two or three times with 20 ml of methylene chloride. The organic layer was dried over a desiccant, and concentrated in a reduced pressure. A desired fraction obtained by purification through silica gel chromatography was concentrated in a reduced pressure and dried in a vacuum to afford the title compound. Yield: 66.5% 1H NMR (DMSO-d6) δ8.15˜8.30 (m, 2H), 8.03 (d, 1H), 7.90 (s, 1H), 7.66 (d, 1H), 7.60 (d, 1H), 7.30˜7.60 (m, 6H), 7.19 (d, 1H), 6.70 (m, 1H), 4.10 (bs, 1H), 3.95 (s, 1H), 2.85˜3.15 (m, 2H), 2.70˜2.85 (m, 2H), 1.90˜2.15 (m, 2H), 1.60˜1.85 (m, 2H) ppm.
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66.5%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:17]=[CH:16][CH:15]=[CH:14][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Cl:13])[CH:8]=1)=[O:5].[NH2:18][CH:19]1[CH2:24][CH2:23][N:22]([CH2:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH2:21][CH2:20]1.C(=O)([O-])[O-].[K+].[K+].C(OC(=O)C)C>C1(C)C(C)=CC=CC=1>[CH2:25]([N:22]1[CH2:23][CH2:24][CH:19]([NH:18][C:2]2[N:17]=[CH:16][CH:15]=[CH:14][C:3]=2[C:4]([NH:6][C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([Cl:13])[CH:8]=2)=[O:5])[CH2:20][CH2:21]1)[C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
280 mg
Type
reactant
Smiles
ClC1=C(C(=O)NC2=CC(=CC=C2)Cl)C=CC=N1
Name
Quantity
1 mmol
Type
reactant
Smiles
NC1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
1.3 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 24 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 1N HCl
CUSTOM
Type
CUSTOM
Details
The aqueous layer thus formed
WASH
Type
WASH
Details
was washed with 30 ml of ethylacetate
ADDITION
Type
ADDITION
Details
by adding 2 N sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted two or three times with 20 ml of methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic layer was dried over a desiccant, and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a reduced pressure
CUSTOM
Type
CUSTOM
Details
A desired fraction obtained by purification through silica gel chromatography
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in a reduced pressure
CUSTOM
Type
CUSTOM
Details
dried in a vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC1=C(C(=O)NC2=CC(=CC=C2)Cl)C=CC=N1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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